molecular formula C6H6BFO2 B13902762 (2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid

(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid

Cat. No.: B13902762
M. Wt: 143.95 g/mol
InChI Key: LBUNNMJLXWQQBY-RHQRLBAQSA-N
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Description

(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is a boronic acid derivative where the phenyl ring is substituted with four deuterium atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deuteration of 4-fluorophenylboronic acid using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of deuterated reagents and controlled reaction conditions would be essential to ensure the high purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is unique due to its specific isotopic labeling with deuterium, which can provide valuable insights into reaction mechanisms and isotope effects. This makes it particularly useful in research applications where isotopic labeling is required.

Properties

Molecular Formula

C6H6BFO2

Molecular Weight

143.95 g/mol

IUPAC Name

(2,3,5,6-tetradeuterio-4-fluorophenyl)boronic acid

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D

InChI Key

LBUNNMJLXWQQBY-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])F)[2H]

Canonical SMILES

B(C1=CC=C(C=C1)F)(O)O

Origin of Product

United States

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